molecular formula C11H8Br2N2O B1448364 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone CAS No. 1227955-12-5

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone

Cat. No.: B1448364
CAS No.: 1227955-12-5
M. Wt: 344 g/mol
InChI Key: VQWFXKXISNNHPS-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone is a chemical compound that features a brominated pyrazole ring attached to a phenyl ethanone structure

Biochemical Analysis

Biochemical Properties

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol The interaction between this compound and liver alcohol dehydrogenase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the oxidative phosphorylation process in cells, leading to a decrease in ATP production . This inhibition can result in altered cellular metabolism and energy homeostasis. Furthermore, the compound has been found to affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, the binding of this compound to liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . Additionally, the compound has been shown to interact with other enzymes, leading to either inhibition or activation of their catalytic functions. These interactions can result in changes in gene expression, as the compound modulates the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat The degradation products of the compound may have different biochemical properties, which can affect its overall impact on cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can result in adverse effects such as liver toxicity and oxidative stress . The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the compound and its impact on cellular function. Toxic effects at high doses may include damage to cellular structures, disruption of metabolic pathways, and induction of apoptosis. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohol and other substrates . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, ultimately impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by its chemical properties, as well as the presence of targeting signals and post-translational modifications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it inhibits oxidative phosphorylation and affects ATP production . Additionally, this compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins. The subcellular localization of the compound is determined by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments.

Preparation Methods

The synthesis of 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone typically involves the bromination of a pyrazole derivative followed by coupling with a phenyl ethanone moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination .

Chemical Reactions Analysis

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone include:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-bromo-1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c12-5-11(16)8-1-3-10(4-2-8)15-7-9(13)6-14-15/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWFXKXISNNHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215082
Record name 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227955-12-5
Record name 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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